molecular formula C4H5N3OS3 B1276015 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 61607-12-3

2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B1276015
CAS No.: 61607-12-3
M. Wt: 207.3 g/mol
InChI Key: VTKBWIMMSJNHKM-UHFFFAOYSA-N
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Description

2-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with sulfanyl (-SH) and acetamide groups. Its molecular formula is C₄H₅N₃OS₃, with a molar mass of 207.29 g/mol (inferred from related analogs in ). The compound has garnered attention due to the versatility of the 1,3,4-thiadiazole scaffold, which is known for its role in medicinal chemistry, particularly in antimicrobial, antitumor, and enzyme-inhibitory applications .

Key synthetic routes involve nucleophilic substitution reactions, where the sulfanyl group at the 5-position of the thiadiazole ring reacts with electrophilic acetamide derivatives (). Structural characterization typically employs NMR, IR, and X-ray crystallography (e.g., SHELX software for crystal structure refinement, as noted in ). The compound’s metal complexes have also been studied for enhanced bioactivity, demonstrating its utility as a ligand in coordination chemistry .

Properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS3/c5-2(8)1-10-4-7-6-3(9)11-4/h1H2,(H2,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKBWIMMSJNHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406683
Record name 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61607-12-3
Record name 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Chloroacetyl Chloride

The most widely reported method involves reacting 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with chloroacetyl chloride in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The reaction proceeds via nucleophilic displacement of the chloride group by the thiolate anion of AMT:

$$
\text{AMT} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} + \text{HCl}
$$

Typical Conditions :

  • Molar Ratio : 1:1 (AMT : chloroacetyl chloride)
  • Solvent : DMF or acetone
  • Temperature : Room temperature (25°C) to 60°C
  • Reaction Time : 4–6 hours
  • Yield : 65–78%

Purification : Recrystallization from ethanol or aqueous ethanol (70% v/v) enhances purity (>95% by HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A study demonstrated that heating AMT and chloroacetyl chloride in DMF at 100°C for 20 minutes under microwave conditions (150 W) achieved a 82% yield . This method minimizes side products such as disulfide derivatives.

Alternative Alkylating Agents

2-Chloro-N-(substituted phenyl)acetamide derivatives serve as alternatives to chloroacetyl chloride, enabling the introduction of functional groups. For example:

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide reacts with AMT in acetone with potassium carbonate, yielding 85–90% under reflux.
  • Ethyl chloroacetate in glacial acetic acid at reflux (17 hours) produces the target compound in 68–75% yield .

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:

  • Solvent Recycling : DMF recovery systems reduce waste.
  • Catalytic Bases : Potassium carbonate or triethylamine accelerates reaction kinetics.
  • Continuous Flow Reactors : Enhance mixing and heat transfer, achieving >90% conversion in 2 hours.

Table 1: Comparison of Laboratory vs. Industrial Methods

Parameter Laboratory Scale Industrial Scale
Solvent DMF/Acetone Recycled DMF
Temperature 25–60°C 50–70°C
Reaction Time 4–6 hours 2–3 hours
Yield 65–78% 85–90%
Purification Recrystallization Column Chromatography

Mechanistic Insights and Side Reactions

Reaction Mechanism

The synthesis proceeds through a two-step mechanism :

  • Deprotonation : AMT’s thiol group (-SH) is deprotonated by a base (e.g., KOH), forming a thiolate anion (-S⁻).
  • Nucleophilic Attack : The thiolate anion attacks the electrophilic carbon of chloroacetyl chloride, displacing chloride.

Common Side Reactions

  • Disulfide Formation : Oxidation of excess thiol groups in AMT leads to disulfide byproducts. This is mitigated by inert atmospheres (N₂ or Ar).
  • Hydrolysis : Chloroacetyl chloride reacts with moisture, necessitating anhydrous conditions.

Advanced Synthetic Strategies

Solid-Phase Synthesis

Resin-bound thiosemicarbazides react with thiocarbonylating agents (e.g., di-(2-pyridyl) thionocarbonate) to generate thiadiazole cores. Subsequent cleavage yields the target compound with >95% purity .

Green Chemistry Approaches

  • Solvent-Free Reactions : Ball milling AMT and chloroacetyl chloride at 30°C achieves 75% yield in 1 hour.
  • Biocatalysis : Lipase-mediated acylation reduces energy consumption and avoids toxic solvents.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.32 (s, 2H, -NH₂), 3.14 (t, 2H, -CH₂), 2.60 (s, 3H, -SCH₃).
  • FT-IR : Peaks at 1650 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH), and 1240 cm⁻¹ (C-N).

Chromatographic Methods

  • HPLC : C18 column, mobile phase = methanol:water (70:30), retention time = 4.2 minutes.
  • TLC Monitoring : Rf = 0.65 (silica gel, ethyl acetate:hexane = 1:1).

Chemical Reactions Analysis

Types of Reactions

2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation reactions and various substituted thiadiazole derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds, including 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, exhibit notable antimicrobial activities. In particular, studies have shown that these compounds can effectively inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria. For instance, a case study demonstrated significant antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in several cancer cell lines, including HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . A comparative study indicated that some synthesized thiadiazole derivatives exhibited moderate to potent cytotoxicity against these cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiadiazole derivatives against common bacterial strains. The compound demonstrated significant activity with MIC values indicating effectiveness against resistant strains .

Case Study 2: Cytotoxic Effects

In another study assessing the cytotoxic effects on cancer cell lines, it was found that concentrations above 10 µM resulted in a notable reduction in cell viability across multiple tested lines . This suggests potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. The compound can also interact with DNA, causing damage and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., benzyl, 4-chlorobenzyl) increase molar mass and melting points due to enhanced van der Waals interactions (e.g., 5e: 430.95 g/mol, mp 132–134°C vs. simpler analogs) .
  • Sulfur Content: The dual sulfanyl groups in the target compound may enhance redox activity or metal-binding capacity compared to mono-sulfanyl analogs .

Key Trends :

  • Electron-Withdrawing Groups : Nitro () and chloro () substituents enhance anticancer/antiglioma activity by improving target binding.
  • Hybrid Structures : Incorporating benzofuran or indole moieties () broadens bioactivity (e.g., enzyme inhibition vs. cytotoxicity).

Computational and Structural Insights

  • Docking Studies : Compounds 3 and 8 () show strong Akt inhibition via π-π and H-bond interactions, suggesting the thiadiazole-acetamide scaffold’s adaptability to kinase targets.
  • Crystallography : SHELX-refined structures () confirm planar thiadiazole rings and substituent orientation critical for bioactivity.

Biological Activity

Overview

2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound classified as a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

The compound exhibits significant biochemical activity due to its ability to interact with various biomolecules. Key properties include:

  • Thiol Group Reactivity : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.
  • Cell Signaling Modulation : It influences cellular processes by modulating pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Interaction : The compound binds to active sites of enzymes, inhibiting or activating their functions. For instance, it can inhibit certain protein kinases by occupying their ATP-binding sites.
  • Subcellular Localization : The localization within specific cellular compartments affects its activity and function.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound against various pathogens:

Case Studies

  • Antibacterial Efficacy :
    • A study synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to higher values depending on the substituents .
    • Specific derivatives showed excellent activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications .
  • Antifungal Activity :
    • In vitro studies have shown that certain derivatives possess antifungal properties against Aspergillus niger and Candida tropicalis. The MIC values for these compounds were also reported in the range of 8 µg/mL .
  • Antitubercular Activity :
    • Some derivatives demonstrated superior antimycobacterial activity compared to standard treatments like pyrazinamide, suggesting their potential in treating tuberculosis .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves reacting 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetyl chloride in solvents like dimethylformamide (DMF) at room temperature. This process can be optimized for industrial production through recrystallization and chromatography techniques.

Research Applications

The compound has several applications across different fields:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its potential antimicrobial and anticancer activities.
  • Medicine : Explored as a therapeutic agent due to its diverse biological activities.
  • Industry : Employed in developing new materials and as catalysts in various chemical reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its derivatives?

  • Methodological Answer : A two-step heterocyclization and alkylation approach is widely used. First, acylated thiosemicarbazides are cyclized with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with halogenated reagents (e.g., chloroacetamide derivatives) yields the target compound. Purity is confirmed via TLC, while structural validation employs elemental analysis, ¹H NMR, and IR spectroscopy .

Q. How is the crystal structure of thiadiazole derivatives like this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, the crystal structure of a related ligand, 2-acetamido-5-methylmercapto-1,3,4-thiadiazole, was resolved to confirm bond lengths, angles, and packing motifs, revealing planar thiadiazole rings and intermolecular hydrogen bonding critical for stability .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : In vitro cytotoxicity assays against cancer cell lines (e.g., NCI-60 panel) are standard. Derivatives are tested at concentrations ranging from 10 nM to 100 µM, with IC₅₀ values calculated using MTT or SRB assays. Antimicrobial activity can be assessed via broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticonvulsant or anticancer activity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the thiadiazole ring to enhance electrophilicity and interaction with biological targets.
  • Bioisosteric Replacement : Replace the sulfanyl group with selenyl or oxygen analogs to modulate redox properties and bioavailability.
  • In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents for anticonvulsant evaluation. For anticancer activity, employ xenograft models with pharmacokinetic profiling .

Q. What mechanistic insights exist for thiadiazole derivatives in targeting enzymes or DNA?

  • Methodological Answer :

  • Enzyme Inhibition : Thiadiazoles inhibit carbonic anhydrase or thymidylate synthase via coordination to active-site metal ions (e.g., Zn²⁺) or competitive binding. Use enzyme kinetics (Lineweaver-Burk plots) to determine inhibition modes.
  • DNA Interaction : Employ fluorescence quenching assays with ethidium bromide-DNA complexes to assess intercalation. Confirm via circular dichroism or atomic force microscopy .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., EGFR, tubulin).
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate solubility, BBB permeability, and CYP450 metabolism. Optimize logP values (<5) to enhance oral bioavailability .

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